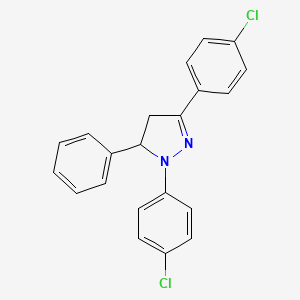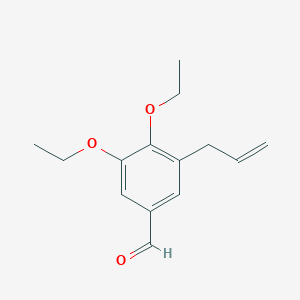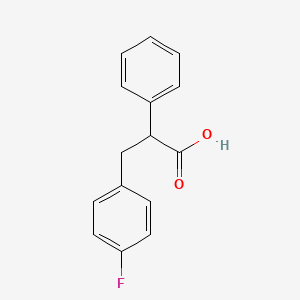
3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
“3-Formyl-5-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-Formyl-5-methyl-1H-indole-2-carboxylic acid” is 1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) . This indicates the presence of an indole core, a formyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving “3-Formyl-5-methyl-1H-indole-2-carboxylic acid” are not available, indole compounds are known to undergo a variety of reactions. For instance, they can participate in electrophilic substitution reactions at the C3 position .Physical And Chemical Properties Analysis
“3-Formyl-5-methyl-1H-indole-2-carboxylic acid” is a powder at room temperature . It has a melting point of 254-255°C .Wissenschaftliche Forschungsanwendungen
HIV-1 Integrase Inhibition
Indole derivatives have been shown to inhibit HIV-1 integrase effectively. The indole core and carboxyl group can chelate Mg2+ ions within the active site of integrase, which is crucial for the viral replication process .
Anticancer Activity
Some indole derivatives are synthesized for their potential use in treating cancer cells. They often target specific pathways or enzymes within cancer cells to inhibit growth or induce apoptosis .
Anti-inflammatory and Analgesic Properties
Indole compounds have been investigated for their anti-inflammatory and analgesic activities. They may work by modulating inflammatory pathways or interacting with pain receptors .
Immunomodulation
Certain indole derivatives are used as tryptophan dioxygenase inhibitors and have potential as anticancer immunomodulators. They may affect the immune system’s ability to recognize and destroy cancer cells .
Microbial Infection Treatment
The antibacterial and antifungal properties of indole derivatives make them suitable candidates for treating various microbial infections by disrupting microbial cell processes .
Synthesis of Bioactive Compounds
Indoles serve as versatile building blocks in cycloaddition reactions, which are pivotal in synthesizing natural products and bioactive compounds with potential therapeutic applications .
Neuroprotective Effects
Research has explored indole derivatives for their neuroprotective effects, potentially useful in treating neurodegenerative diseases by protecting neuronal cells from damage .
Enzyme Inhibition
Indoles can act as inhibitors for various enzymes, such as tryptophan dioxygenase, which is involved in metabolic pathways and disease mechanisms .
MDPI - Indole-2-carboxylic Acid Derivatives Springer Open - Biological Potential of Indole Derivatives RSC Publishing - Indole Derivatives in Medicine Sigma-Aldrich - Indole-5-carboxylic acid Springer Link - Indole Cycloaddition Reactions
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Zukünftige Richtungen
The future directions for “3-Formyl-5-methyl-1H-indole-2-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of indole derivatives, these compounds may have potential as therapeutic agents .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Given the broad spectrum of biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-formyl-5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNZBKQRRYJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390179 | |
| Record name | 3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
842971-74-8 | |
| Record name | 3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-5-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
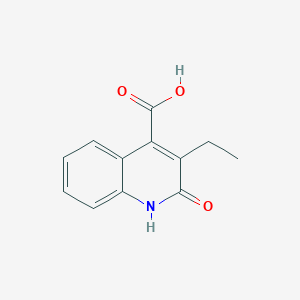

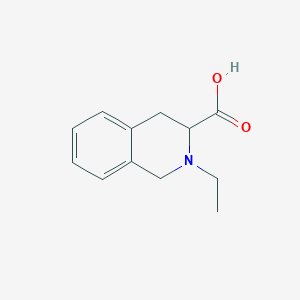
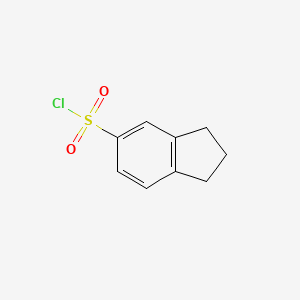
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
